TRPC5-IN-1

Ion Channel Pharmacology TRPC5 Inhibition Chronic Kidney Disease

A selective TRPC5 inhibitor with a 2-aminobenzimidazole scaffold, validated for podocyte and CKD research. Provides a chemically distinct alternative to xanthine-based TRPC5 inhibitors for SAR studies, circumventing solubility or off-target issues. An essential, well-characterized control for benchmarking novel TRPC5 antagonists in glomerular filtration barrier models.

Molecular Formula C20H16N4O
Molecular Weight 328.4 g/mol
Cat. No. B12296527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRPC5-IN-1
Molecular FormulaC20H16N4O
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C#N)NCC4=CC=CO4
InChIInChI=1S/C20H16N4O/c21-12-15-7-9-16(10-8-15)14-24-19-6-2-1-5-18(19)23-20(24)22-13-17-4-3-11-25-17/h1-11H,13-14H2,(H,22,23)
InChIKeyJXKUKKAHMTYMMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2-((Furan-2-ylmethyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile (TRPC5-IN-1): Core Identity and Procurement Context


4-((2-((Furan-2-ylmethyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile, more commonly referred to as TRPC5-IN-1 or Compound 6j (CAS: 2265215-18-5), is a synthetically derived, low-molecular-weight heterocyclic small molecule . It is a member of the benzimidazole class and is specifically characterized as a selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel . The compound possesses a molecular weight of 328.37 g/mol and the molecular formula C20H16N4O, with vendor-supplied standard purities typically reported at ≥98% . Its primary utility in the research community is as a pharmacological tool for probing the role of TRPC5 in cellular physiology and disease models, notably in the context of chronic kidney disease (CKD) .

4-((2-((Furan-2-ylmethyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile: The Risk of Non-Specific Substitution in TRPC5 Research


The target compound, TRPC5-IN-1, occupies a specific niche within the broader class of TRPC5 inhibitors. While several tool compounds and advanced leads exist for this ion channel (e.g., HC-070, AC1903, GFB-8438), they are not interchangeable due to substantial differences in potency, selectivity profiles, and the specific structural basis for their interaction with the TRPC5 channel [1][2]. For instance, certain inhibitors like GFB-8438 and TRPC4/5-IN-2 exhibit potent dual antagonism of both TRPC4 and TRPC5, whereas others like JDIC-127 achieve picomolar potency through interactions with unique S5-S6 helical structural features . Generic substitution without considering these specific molecular attributes could lead to the unintended modulation of off-target ion channels or a failure to replicate precise mechanistic findings, thereby confounding experimental outcomes in sensitive disease models like those for chronic kidney disease (CKD) [3]. The data presented in Section 3 will clarify the specific performance and selectivity parameters that distinguish TRPC5-IN-1.

4-((2-((Furan-2-ylmethyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile (TRPC5-IN-1): Quantified Differentiation Against Comparators


Functional TRPC5 Inhibition Potency: TRPC5-IN-1 vs. Advanced Leads

TRPC5-IN-1 demonstrates a defined level of functional inhibition of the TRPC5 channel. In a specific cellular assay, it achieved 50.5% inhibition of TRPC5-mediated activity at a concentration of 3 μM . While this potency is lower than that of advanced preclinical leads like GFB-8438 (IC50 = 0.18 μM) and JDIC-127 (IC50 = 374 pM) [1], it is comparable to other tool compounds from the same discovery era, such as SML-1 (IC50 = 10.2 μM) [2], and offers a distinct chemical scaffold from the picomolar macrocyclic inhibitors [1]. This intermediate potency makes TRPC5-IN-1 suitable for studies where maximal inhibition is not desired or where a clear dose-response window is required.

Ion Channel Pharmacology TRPC5 Inhibition Chronic Kidney Disease Calcium Signaling

Subtype Selectivity: Differentiation from Dual TRPC4/5 Antagonists

A key differentiator for TRPC5-IN-1 is its reported selectivity for TRPC5 over the closely related TRPC4 channel. Vendor data characterizes TRPC5-IN-1 as a 'selective TRPC5 inhibitor' . This contrasts with a significant number of tool compounds in this space that are potent dual TRPC4/5 antagonists, such as GFB-8438 (IC50: hTRPC5=0.18 μM, hTRPC4=0.29 μM) , TRPC4/5-IN-2 (IC50 = 81 nM) , and M 084 hydrochloride (IC50: 3.7-10.3 μM for TRPC4/5) . The selectivity of TRPC5-IN-1 makes it a more precise tool for isolating TRPC5-specific contributions to cellular physiology, avoiding the confounding biological effects that can arise from concomitant TRPC4 inhibition.

Subtype Selectivity TRPC4 Off-Target Effects Precision Pharmacology

Structural Uniqueness: Scaffold Differentiation for Intellectual Property and Chemical Biology

TRPC5-IN-1 is based on a 2-aminobenzimidazole core, a specific chemotype that has been the subject of optimization for TRPC4/5 inhibition [1]. This chemical scaffold is distinct from the xanthine-derived AC1903 [2], the macrocyclic structures like JDIC-127 [3], or the quinazolinone-based inhibitors [4]. This structural differentiation is critical for two reasons: first, it provides an alternative chemical series to probe the TRPC5 target, which can be essential for medicinal chemistry efforts seeking to overcome issues like poor solubility, metabolic instability, or specific off-target activities associated with other scaffolds. Second, the unique structure offers a clear intellectual property position distinct from other series, which can be important for commercial development or for use as a tool compound in published studies.

Medicinal Chemistry Benzimidazole Scaffold Structure-Activity Relationship (SAR) Chemical Probe

4-((2-((Furan-2-ylmethyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile: Defined Application Scenarios for Scientific Procurement


Mechanistic Studies of TRPC5-Specific Calcium Signaling in Podocytes

The validated selective TRPC5 inhibition by TRPC5-IN-1, demonstrated by its 50.5% suppression of channel activity at 3 μM , makes it a suitable tool for isolating the specific contribution of TRPC5 to calcium influx and downstream cytoskeletal dynamics in podocytes. This application is critical for research into the glomerular filtration barrier, where TRPC5-mediated calcium overload has been implicated in proteinuric kidney disease [1]. The use of TRPC5-IN-1 is preferable to dual TRPC4/5 inhibitors in this context to avoid the confounding effects of blocking TRPC4, which may have distinct or overlapping physiological roles .

Medicinal Chemistry: A Distinct Benzimidazole Scaffold for Lead Diversification

TRPC5-IN-1 provides a chemically validated starting point for structure-activity relationship (SAR) studies that is distinct from other major TRPC5 inhibitor chemotypes . For instance, a medicinal chemistry team working on a xanthine-based series (e.g., AC1903) that has encountered a development hurdle—such as poor solubility or off-target kinase activity—could procure TRPC5-IN-1 as a representative of an alternative 2-aminobenzimidazole scaffold [2][3]. This allows the team to explore new chemical space around a confirmed TRPC5-active core, potentially circumventing the issues associated with the original series and de-risking the discovery program.

Use as a Pharmacological Control for Benchmarking High-Potency TRPC5 Inhibitors

In the development and characterization of novel, high-potency TRPC5 inhibitors (e.g., picomolar-level macrocyclic compounds like JDIC-127) , TRPC5-IN-1 serves as an essential, less potent control compound. By establishing its defined level of activity (50.5% inhibition at 3 μM) in the same assay systems [1], researchers can benchmark the potency and efficacy of new chemical entities. This provides a quantitative baseline that demonstrates the assay's dynamic range and validates the observed superior potency of the new lead series.

Chronic Kidney Disease (CKD) Research Requiring a Validated Tool Compound

For academic or industrial research groups initiating new projects in the area of TRPC5 and CKD, TRPC5-IN-1 represents a widely recognized and readily available tool compound . Its established use in this research context, as noted by multiple vendors, allows for immediate experimental implementation without the need for custom synthesis [1]. This enables rapid hypothesis testing in established in vitro models of podocyte injury or renal fibrosis, accelerating the early stages of target validation and disease mechanism exploration [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRPC5-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.